Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroethylamine and tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the Piperidine Intermediate: Piperidine is reacted with trifluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate.
Esterification: The intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials[][4].
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and facilitates binding to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
N-Boc-4-piperidineacetaldehyde: Employed in the synthesis of Pim-1 inhibitors and selective GPR119 agonists.
Uniqueness
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFGKQNWOASFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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